Turpinionoside D

Description

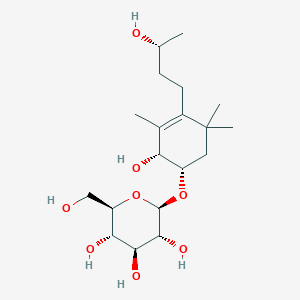

Structure

3D Structure

Properties

Molecular Formula |

C19H34O8 |

|---|---|

Molecular Weight |

390.5 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(1S,2R)-2-hydroxy-4-[(3R)-3-hydroxybutyl]-3,5,5-trimethylcyclohex-3-en-1-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C19H34O8/c1-9(21)5-6-11-10(2)14(22)12(7-19(11,3)4)26-18-17(25)16(24)15(23)13(8-20)27-18/h9,12-18,20-25H,5-8H2,1-4H3/t9-,12+,13-,14-,15-,16+,17-,18-/m1/s1 |

InChI Key |

QYRQYBHQCMVSQX-NOPABDHCSA-N |

Isomeric SMILES |

CC1=C(C(C[C@@H]([C@@H]1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C)CC[C@@H](C)O |

Canonical SMILES |

CC1=C(C(CC(C1O)OC2C(C(C(C(O2)CO)O)O)O)(C)C)CCC(C)O |

Origin of Product |

United States |

Discovery and Natural Occurrence of Turpinionoside D

Initial Isolation and Identification

The first report of Turpinionoside D came from a phytochemical investigation of Turpinia ternata NAKAI.

Source Plant: Turpinia ternata NAKAI (Staphyleaceae)this compound was first isolated from Turpinia ternata, a plant belonging to the Staphyleaceae family.researchgate.netscispace.comThis initial study involved the extraction and chromatographic separation of compounds from the plant material, leading to the identification of several megastigmane glucosides, including five new compounds designated as Turpinionosides A through E.researchgate.netscispace.com

Subsequent Detections and Co-occurrence

Following its initial discovery, this compound has been identified in other plant species, indicating a wider distribution than first realized.

Relation to Aglycones of Related Compounds (e.g., Platanionoside D)The chemical structure of this compound is closely related to other megastigmane glycosides through its aglycone, which is the non-sugar part of the molecule. The aglycone of this compound is (3S,4R,9R)-3,4,9-trihydroxymegastigman-5-ene.scispace.commdpi.comThis same basic aglycone structure is found in other natural compounds. For instance, the aglycone portion of Platanionoside I, a compound isolated from Alangium platanifolium, was identified as being that of this compound.scispace.comThe primary difference between this compound and Platanionoside I lies in the sugar moiety attached to the aglycone; this compound is a glucoside (containing glucose), whereas Platanionoside I is a primeveroside.scispace.com

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part Used for Isolation |

|---|---|---|

| Turpinia ternata NAKAI | Staphyleaceae | Leaves |

| Lippia triphylla (L'Hér.) Kuntze | Verbenaceae | Aerial Parts |

Isolation and Purification Methodologies

Extraction Procedures from Plant Biomass

The initial step in isolating Turpinionoside D involves its extraction from the source plant material. This process is designed to efficiently remove the compound from the plant's cellular structures into a solvent phase.

Solvent Extraction (e.g., MeOH, n-BuOH, EtOAc)

Solvent extraction is a fundamental technique for obtaining crude extracts containing this compound from plant biomass. ffhdj.com The choice of solvent is critical and is based on the polarity of the target compound. mdpi.com For megastigmane glycosides like this compound, a sequence of solvents with varying polarities is typically employed to separate compounds based on their solubility.

The process often begins with the extraction of dried and powdered plant material, such as leaves, using a polar solvent like methanol (B129727) (MeOH). mdpi.comscispace.comscispace.com Methanol is effective at extracting a wide range of polar and nonpolar compounds. mdpi.com Following the initial methanol extraction, the resulting crude extract is typically concentrated and then subjected to liquid-liquid partitioning. ffhdj.comscispace.com

This partitioning step involves suspending the concentrated methanol extract in water and successively extracting it with solvents of increasing polarity. nih.gov For instance, the aqueous suspension may first be washed with a non-polar solvent like n-hexane to remove lipids and other non-polar constituents. scispace.com Subsequently, the aqueous layer is partitioned against a medium-polarity solvent, ethyl acetate (B1210297) (EtOAc), followed by a more polar solvent, n-butanol (n-BuOH). ffhdj.comnih.govmdpi.com this compound, being a glycoside, exhibits significant polarity and is typically found concentrated in the n-BuOH-soluble fraction. scispace.comnih.gov This n-butanol fraction, enriched with glycosides, serves as the starting material for further chromatographic purification. scispace.com The use of n-butanol is particularly advantageous for extracting highly polar, water-soluble compounds from aqueous solutions. d-nb.info

Table 1: Solvents Used in the Extraction of this compound

| Solvent | Chemical Formula | Polarity | Purpose in Extraction |

|---|---|---|---|

| Methanol (MeOH) | CH₃OH | Polar | Initial extraction of a broad range of compounds from plant material. mdpi.com |

| n-Butanol (n-BuOH) | C₄H₉OH | Polar | To extract polar glycosides like this compound from the aqueous phase. scispace.comd-nb.info |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Medium-Polar | To partition and remove compounds of intermediate polarity. scispace.comnih.gov |

| n-Hexane | C₆H₁₄ | Non-Polar | To remove lipids and other non-polar impurities. scispace.com |

Chromatographic Techniques for Compound Separation

Following solvent extraction and partitioning, the enriched fraction containing this compound is still a complex mixture that requires further separation. cuni.cz Chromatographic techniques are indispensable for isolating the pure compound. nih.gov These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.govbyjus.com

Conventional Chromatographic Methods

Conventional column chromatography is a foundational technique used for the initial fractionation of the crude extract. byjus.comijfmr.com This method involves packing a glass column with a solid adsorbent, known as the stationary phase, such as silica (B1680970) gel or Sephadex. researchgate.netmiamioh.edu The crude extract (e.g., the n-BuOH fraction) is loaded onto the top of the column, and a solvent or solvent mixture (the mobile phase) is passed through it. miamioh.edu

Compounds separate based on their affinity for the stationary phase versus the mobile phase. byjus.com For the separation of glycosides, silica gel column chromatography is often used, with elution carried out using a gradient of solvents, such as a mixture of chloroform (B151607) and methanol. researchgate.net Another common conventional method is the use of Sephadex LH-20 column chromatography, which separates compounds based on molecular size and polarity. researchgate.net Researchers have successfully used Sephadex LH-20 in the purification protocol for this compound. istis.sh.cncqvip.com These conventional methods yield several fractions, which are then analyzed (e.g., by thin-layer chromatography) to identify those containing the target compound for further purification. nih.gov

Preparative High-Performance Liquid Chromatography (PHPLC)

Preparative High-Performance Liquid Chromatography (PHPLC or Prep-HPLC) is a high-resolution purification technique used in the final stages of isolation to obtain highly pure compounds. ijrpr.comphenomenex.com It operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material with the goal of isolating, rather than just identifying, components. ijrpr.com

PHPLC has been a key technique in the successful isolation of this compound. istis.sh.cncqvip.com The system utilizes a high-pressure pump to pass the mobile phase through a column packed with small-particle stationary phase, leading to high separation efficiency. ijrpr.comphenomenex.com For a compound like this compound, a reversed-phase column (such as ODS or C18) is often used, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, typically methanol or acetonitrile (B52724) and water. scispace.com Fractions are collected as they exit the detector, and those containing the pure compound are combined and concentrated. ijrpr.com

Open-Column Chromatography (ODS CC)

Open-column chromatography (also known as gravity column chromatography) is a technique where the mobile phase moves through the stationary phase by gravity. blogspot.com While often used for initial, less-demanding separations, it can also be employed with high-performance stationary phases like Octadecyl-silica (ODS). ODS is a type of reversed-phase material where silica gel is chemically bonded with C18 alkyl chains, making it non-polar.

In the context of this compound isolation, HPLC on an ODS column has been documented. scispace.com This can be performed in either a high-pressure (HPLC/PHPLC) or a low-pressure, open-column format. Open-column chromatography using an ODS stationary phase (ODS CC) provides a reversed-phase separation mechanism that is effective for purifying polar compounds like glycosides from less polar impurities. scispace.com The choice between open-column and high-pressure systems depends on the required separation efficiency and the quantity of the sample. blogspot.com

Table 2: Chromatographic Techniques for this compound Separation

| Technique | Stationary Phase Example | Principle of Separation | Role in Purification |

|---|---|---|---|

| Conventional Column Chromatography | Silica Gel, Sephadex LH-20 | Adsorption, molecular size exclusion. byjus.comresearchgate.net | Initial fractionation of crude extracts. researchgate.net |

| Preparative HPLC (PHPLC) | ODS (C18) | High-resolution partitioning between stationary and mobile phases under high pressure. ijrpr.com | Final purification to achieve high purity. istis.sh.cncqvip.com |

| Open-Column Chromatography (ODS CC) | ODS (C18) | Partitioning in a reversed-phase system under gravity flow. scispace.comblogspot.com | Intermediate or final purification step. |

Structural Elucidation and Stereochemical Assignment

Determination of Absolute Configuration

Modified Mosher's Method

The absolute configuration of the chiral centers in the aglycone of Turpinionoside D was determined using the modified Mosher's method. scispace.com This technique is a powerful tool in stereochemical analysis, relying on the formation of diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters. By analyzing the differences in the ¹H-NMR chemical shifts (Δδ values, calculated as δS - δR) of the protons near the newly formed chiral center in the (S)- and (R)-MTPA esters, the absolute configuration of the secondary alcohol can be deduced.

In the case of this compound, esterification resulted in the formation of 3,9-di-O-MTPA esters. scispace.com This allowed for the simultaneous determination of the absolute configurations at both the C-3 and C-9 positions. The analysis of the Δδ values for the protons adjacent to these chiral centers provided the necessary data to assign the (3S, 4R, 9R) configuration to the aglycone of this compound. scispace.com

A similar approach was used for related megastigmane glycosides isolated from the same plant, such as Turpinionoside A. For Turpinionoside A, enzymatic hydrolysis was first performed to yield the aglycone, which was then converted to its (R)- and (S)-MTPA esters. The modified Mosher's method clearly established the 9S configuration for Turpinionoside A. scispace.com

Glucose-Induced Shift-Trend Analysis

This method generally involves comparing the ¹³C-NMR chemical shifts of the aglycone with those of the glycoside. The glycosylation of a secondary alcohol causes characteristic upfield shifts for the adjacent pro-R and pro-S carbons, with the magnitude of the shift providing information about the absolute configuration of the alcohol. scispace.com For this compound, the sugar was determined to be D-glucose. scispace.com

Biosynthesis and Biogenetic Considerations

Mevalonic Acid (MVA) Pathway and Isoprene (B109036) Unit Precursors

The MVA pathway is a crucial metabolic route present in the cytoplasm and mitochondria of plant cells. researchgate.netnih.gov It begins with the condensation of three molecules of acetyl-CoA, a central metabolite in cellular respiration. nih.gov A series of enzymatic reactions follows, with the conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonic acid (MVA) being a key rate-limiting step. mdpi.com Subsequent phosphorylation and decarboxylation steps convert MVA into the five-carbon isoprene unit, isopentenyl pyrophosphate (IPP). nih.gov IPP can then be isomerized to DMAPP. The MVA pathway is primarily responsible for producing precursors for sesquiterpenes (C15), triterpenes, and sterols. kegg.jpresearchgate.net

| Key Enzymes in the Mevalonic Acid (MVA) Pathway |

| Acetyl-CoA C-acetyltransferase |

| HMG-CoA synthase |

| HMG-CoA reductase |

| Mevalonate kinase |

| Phosphomevalonate kinase |

| Diphosphomevalonate decarboxylase |

| Isopentenyl-diphosphate delta-isomerase |

Methylerythritol Phosphate (B84403) (MEP) Pathway Contribution

Operating in parallel to the MVA pathway, the Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate pathway, takes place within the plastids of plant cells. kegg.jpnih.gov This pathway starts from glyceraldehyde-3-phosphate (GAP) and pyruvate. researchgate.net Through a series of seven enzymatic steps, these precursors are converted into IPP and DMAPP. nih.gov The MEP pathway is the primary source for the biosynthesis of monoterpenes (C10), diterpenes (C20), and, critically for megastigmanes, the C40 carotenoids. kegg.jpresearchgate.net While the MVA and MEP pathways are compartmentalized, there is evidence of cross-talk between them, ensuring a regulated supply of isoprenoid precursors for various metabolic needs. mdpi.com

| Key Enzymes in the Methylerythritol Phosphate (MEP) Pathway |

| 1-deoxy-D-xylulose-5-phosphate synthase (DXS) |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) |

| 4-diphosphocytidyl-2-C-methyl-D-erythritol synthase |

| 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase |

| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase |

| 4-hydroxy-3-methylbut-2-en-1-yl diphosphate (B83284) synthase (HDS) |

| 4-hydroxy-3-methylbut-2-en-1-yl diphosphate reductase (HDR) |

Apocarotenoid Hypothesis: Degradation of Carotenoids

Megastigmanes, including Turpinionoside D, are classified as C13-norisoprenoids. Their carbon skeleton is not built up from isoprene units in a linear fashion but is instead derived from the metabolic breakdown of larger C40 carotenoid molecules. researchgate.net This concept is known as the apocarotenoid hypothesis. It posits that the diverse family of megastigmanes arises from the oxidative cleavage of carotenoids such as β-carotene, lutein, zeaxanthin (B1683548), and neoxanthin (B191967). researchgate.netnih.gov This degradation process generates a variety of smaller molecules, or apocarotenoids, which then serve as the direct precursors for the megastigmane framework.

Role of Carotenoid Cleavage Dioxygenases (CCDs) in Megastigmane Formation

The enzymatic cleavage of carotenoids is catalyzed by a specific family of non-heme, iron(II)-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). These enzymes are responsible for breaking the polyene chain of carotenoids at specific double bonds. Different CCDs exhibit distinct cleavage specificities, leading to a wide range of apocarotenoid products. For instance, CCD1 enzymes are known to cleave carotenoids symmetrically at the 9,10 and 9',10' positions, yielding C13 products like ionones, which are foundational structures for megastigmanes. The action of these enzymes is the pivotal step that links the MEP pathway's production of carotenoids to the biogenesis of the megastigmane family.

Proposed Biosynthetic Route of this compound within the Megastigmane Family

The specific biosynthesis of this compound is believed to follow a multi-step pathway beginning with a C40 carotenoid precursor.

Formation of a Carotenoid Precursor: Using IPP and DMAPP generated from the MEP pathway, the plant synthesizes C40 carotenoids, such as zeaxanthin or lutein.

Oxidative Cleavage: A Carotenoid Cleavage Dioxygenase (CCD) enzyme targets and cleaves the C40 carotenoid. Cleavage of a precursor like zeaxanthin could yield a C13 apocarotenoid such as 3-hydroxy-α-ionone.

Tailoring of the Aglycone: The initial C13 apocarotenoid undergoes a series of post-cleavage modifications, catalyzed by enzymes like reductases and hydroxylases. For this compound, this would involve enzymatic reactions to establish the specific stereochemistry and functional groups of its aglycone, (3S,4R,9R)-3,4,9-trihydroxymegastigman-5-ene. This includes the reduction of a ketone, hydroxylation at the C-4 and C-9 positions, and saturation of a double bond in the side chain.

Glycosylation: The final step in the biosynthesis is the attachment of a sugar moiety. A UDP-glucosyltransferase (UGT) enzyme catalyzes the transfer of a glucose molecule to the hydroxyl group at the C-3 position of the aglycone. scispace.com This glycosylation step yields the final molecule, (3S,4R,9R)-3,4,9-trihydroxymegastigman-5-ene 3-O-β-D-glucopyranoside, which is this compound. scispace.com

This proposed route highlights a pathway of metabolic convergence, where primary metabolites from core pathways are transformed through a series of specific enzymatic reactions to generate a complex, specialized natural product.

Biological Activity Research and Mechanistic Investigations in Vitro and Preclinical

Reported In Vitro Activity of Turpinionoside D

While direct biological activity data for the isolated compound this compound is limited, its presence has been confirmed in plant extracts that have demonstrated specific bioactivities in laboratory settings.

This compound has been identified as one of 31 compounds isolated from a 95% ethanol (B145695) extract of the aerial parts of Lippia triphylla. mdpi.comresearchgate.net The antioxidant effects of the isolates from this extract were subsequently examined. mdpi.com The genus Lippia is recognized for its antioxidant properties, which are often attributed to its rich composition of phenolic compounds. mdpi.comnih.govcsic.es Studies on Lippia triphylla (also known as Aloysia triphylla or lemon verbena) have shown that its extracts can enhance the total antioxidant capacity in biological systems. csic.esnih.gov For instance, dietary supplementation with a Lippia citriodora extract led to an improvement in the blood's antioxidant profile in human volunteers by increasing the ferric reducing ability of plasma (FRAP) and the levels of vitamins A and E, while reducing total oxidant status. nih.gov

This compound was a constituent of the same Lippia triphylla extract that was evaluated for its inhibitory effects on triglyceride accumulation in HepG2 cells. mdpi.com The investigation into the 31 isolated compounds included an examination of their potential to inhibit triglyceride buildup. mdpi.com This line of inquiry is consistent with previous findings related to the genus, where polyphenols from Lippia citriodora were shown to decrease triglyceride accumulation in adipocytes. mdpi.com

This compound belongs to a group of five megastigmane glucosides, named Turpinionosides A through E, which were first isolated from the leaves of Turpinia ternata. researchgate.netkoreascience.kr In the initial 2002 publication detailing their discovery, no specific biological activities were reported for these five compounds. researchgate.netkoreascience.krdntb.gov.ua

Subsequent research on other members of this group has revealed some biological effects. Turpinionoside A, when isolated from Walsura robusta, was evaluated alongside other compounds for antioxidant, antibacterial, and antigiardial activities. tandfonline.comnih.gov While three other co-isolated phenolic glucosides demonstrated strong antioxidant activity, the specific activity for Turpinionoside A was not detailed in the abstract. nih.gov

In a separate study, Turpinionoside A was found to significantly promote the function of osteoblastic MC3T3-E1 cells, suggesting a potential role in bone formation. researchgate.net The compound enhanced cell viability, alkaline phosphatase (ALP) activity, collagen synthesis, and mineralization. researchgate.net

| Parameter | Concentration of Turpinionoside A | Result (% of Control) | Source |

|---|---|---|---|

| Cell Viability | 2 μM | 117.2% | researchgate.net |

| Alkaline Phosphatase (ALP) Activity | 0.4 μM | 110.7% | researchgate.net |

| Collagen Synthesis | 0.4 μM | 156.0% | researchgate.net |

| Mineralization | 2 μM | 143.0% | researchgate.net |

Contextual Presence in Extracts Exhibiting Triglyceride Accumulation Inhibition (e.g., Lippia triphylla extract)

Broader Biological Activities of Megastigmane Glycosides (General Class)

This compound is classified as a megastigmane glycoside. This class of C13-norisoprenoids, which are derived from the degradation of carotenoids, is widely distributed in the plant kingdom and has been associated with a range of biological activities. researchgate.netresearchgate.netzenodo.org

Megastigmane glycosides have been frequently reported to possess anti-inflammatory properties. researchgate.netnottingham.ac.uk Various studies have demonstrated their ability to modulate inflammatory pathways. For example, several megastigmane glycosides isolated from the fruits of Cydonia oblonga exhibited anti-inflammatory activity by inhibiting the secretion of the cytokines TNF-α and IL-6 in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. nottingham.ac.uk Similarly, megastigmanes from Nicotiana tabacum were shown to inhibit LPS-induced nitric oxide (NO) production in the same cell line. tandfonline.comtandfonline.com The mechanism for some megastigmane derivatives, such as β-damascenone, has been linked to the inhibition of the NF-κB signaling pathway, which prevents the expression of pro-inflammatory genes. frontiersin.org

| Compound(s) | Plant Source | Observed Anti-inflammatory Effect | Source |

|---|---|---|---|

| Multiple Megastigmane Glycosides | Cydonia oblonga | Inhibited secretion of TNF-α and IL-6 in LPS-induced RAW264.7 cells. | nottingham.ac.uk |

| Two New Megastigmane Glycosides | Nicotiana tabacum | Inhibited LPS-induced NO production in RAW264.7 macrophage cells with IC50 values of 42.3-61.7 μM. | tandfonline.comtandfonline.com |

| β-damascenone (an aglycone) | Epipremnum pinnatum | Inhibited NF-κB-dependent transcription and expression of proinflammatory cytokines (TNF-α, IL-1β, IL-8). | frontiersin.org |

Antioxidant capacity is another well-documented bioactivity of megastigmane glycosides. researchgate.netnih.gov Their ability to scavenge free radicals is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. researchgate.netzenodo.orgjrespharm.com The antioxidant effects of this class of compounds are linked to their chemical structure, which can neutralize reactive oxygen species and thus help prevent oxidative stress-related damage. researchgate.netnih.gov For instance, extracts of Malva nicaeensis containing the megastigmane glycoside roseoside (B58025) showed significant DPPH radical scavenging effects. jrespharm.com Similarly, bioassay-guided fractionation of Turpinia ternata stems, based on the DPPH assay, led to the isolation of active antioxidant compounds. researchgate.net The antioxidant capacity of megastigmane glycosides is considered a significant factor contributing to their other reported biological effects, including anti-inflammatory and hepatoprotective activities. researchgate.netzenodo.org

| Compound/Extract | Plant Source | Antioxidant Assay | Finding | Source |

|---|---|---|---|---|

| Roseoside | Malva nicaeensis | DPPH Radical Scavenging | Extracts containing the compound exhibited notable radical scavenging effects. | jrespharm.com |

| Ellagic acid derivatives (co-isolated with megastigmanes) | Turpinia ternata | DPPH Radical Scavenging | Showed moderate antioxidant activity against the DPPH free radical. | researchgate.net |

| General Megastigmane Glycosides | Various | DPPH Radical Scavenging, Lipid Peroxidation Suppression | The class is known to possess antioxidant capacity demonstrated through these methods. | researchgate.netnih.gov |

Hepatoprotective Activity

Hepatoprotective activity is considered one of the most promising bioactivities reported for megastigmane glycosides as a chemical class. researchgate.net This activity involves the protection of liver cells from damage induced by toxins, such as certain drugs or environmental pollutants. The mechanisms often involve antioxidant effects and the regulation of cellular permeability and stability, which help suppress oxidative stress in liver tissues. researchgate.net While the broader class of compounds to which this compound belongs is recognized for potential hepatoprotective effects, specific studies detailing the hepatoprotective action of this compound itself are not extensively documented in current research literature. researchgate.netpageplace.de The evaluation of such activity typically involves in vivo models where liver damage is induced by agents like paracetamol or carbon tetrachloride, followed by assessment of serum biochemical markers (e.g., ALT, AST, bilirubin) and histopathological analysis of the liver tissue. ijper.orgbas.bgijbcp.com

Anti-melanogenic Activity

Along with hepatoprotection, anti-melanogenic activity is a significant reported bioactivity for megastigmane glycosides. researchgate.net This effect pertains to the inhibition of melanin (B1238610) synthesis, the pigment responsible for skin coloration. nih.gov The primary mechanism for anti-melanogenic agents is often the inhibition of tyrosinase, a key enzyme that catalyzes rate-limiting steps in the melanogenesis pathway. researchopenworld.combiomolther.org By downregulating tyrosinase and related proteins, these compounds can decrease melanin production. biomolther.orgfrontiersin.org Research on other natural compounds has shown that anti-melanogenic effects can be mediated through various signaling pathways, including the ERK and p38 MAPK pathways that regulate the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression. researchopenworld.comfrontiersin.org Although the class of megastigmane glycosides is known for this activity, specific investigations into the anti-melanogenic potential and mechanisms of this compound are not widely available. researchgate.net

Neuroprotective Activity

Neuroprotective activity has been reported for the general class of megastigmane glycosides. researchgate.net This activity involves protecting neurons from injury or degeneration, which is a key strategy in managing neurodegenerative diseases like Alzheimer's. ijpsjournal.commdpi.com The mechanisms underlying neuroprotection by natural compounds are often multifaceted, including antioxidant effects that counter oxidative stress, a major contributor to neuronal damage. ijpsjournal.comnih.gov Other mechanisms can involve the inhibition of acetylcholinesterase to enhance cholinergic neurotransmission or the modulation of signaling pathways to prevent apoptosis (cell death). ijpsjournal.comnih.gov While extracts from various plants have been studied for their neuroprotective constituents, specific research focusing on the neuroprotective effects of this compound remains to be detailed. ijpsjournal.comkoreascience.kr

Antitumor Activity

This compound is one of several megastigmane glucosides isolated from the leaves of Turpinia ternata that have been evaluated for their antiproliferative activities. researchgate.net In a study assessing the cytotoxic effects of five turpinionosides (A-E) against various cancer cell lines, specific inhibitory activities were observed. researchgate.net Compound 5, identified as this compound, demonstrated the highest inhibitory activity against HeLa (cervical cancer) cells, with a half-maximal inhibitory concentration (IC50) value of 32.3 ± 4.2 μM. researchgate.net The antitumor activity of natural compounds is often investigated through their ability to induce apoptosis, arrest the cell cycle, and inhibit cell migration and angiogenesis. mdpi.comnih.gov

Table 1: Antiproliferative Activity of Turpinionosides Against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Turpinionoside A (1) | A549 (Lung) | 32.6 ± 2.6 |

| Turpinionoside C (3) | PC-3 (Prostate) | 36.0 ± 2.9 |

| This compound (5) | HeLa (Cervical) | 32.3 ± 4.2 |

Data sourced from a study on megastigmane glucosides from Turpinia ternata. researchgate.net

Antimicrobial Activity

Antimicrobial activity is another biological effect associated with the megastigmane glycoside class. researchgate.net This involves the inhibition of growth or the killing of microorganisms such as bacteria and fungi. nliwod.orgresearchgate.net Natural products exert antimicrobial effects through various mechanisms, including the disruption of cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. dovepress.com While numerous plant-derived compounds have been screened for these properties, specific data on the antimicrobial spectrum and potency of this compound are not prominently featured in the available literature. researchgate.netscispace.com

Research Approaches to Elucidate Cellular and Molecular Mechanisms

Enzyme Inhibition Studies (e.g., NO production in LPS-treated RAW264.7 cells for related compounds)

To understand the molecular basis of the biological activities of megastigmane glycosides, researchers employ various assays, including enzyme inhibition studies. bioivt.comnih.gov A relevant example is the investigation of the anti-inflammatory potential of related compounds by measuring their inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-treated RAW264.7 macrophage cells. researchgate.net Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. stanford.edu

In this assay, RAW264.7 cells are stimulated with LPS to induce an inflammatory response, which includes the expression of iNOS and subsequent production of large amounts of NO. researchgate.net The ability of a test compound to reduce the concentration of NO in the cell culture medium indicates its potential to inhibit the iNOS pathway. stanford.edunih.gov For instance, studies on streilicifoloside E and platanionoside D, which are structurally related to turpinionosides, showed potent inhibition of NO production with IC50 values of 26.33 and 21.84 μM, respectively. researchgate.net These compounds were found to decrease the expression of iNOS and other inflammatory mediators. researchgate.net This research approach provides a clear, quantifiable measure of a compound's anti-inflammatory activity and offers insights into its mechanism of action at the cellular level. nih.gov

Cellular Pathway Modulation Studies (e.g., signaling pathways related to inflammation, oxidative stress)

While direct experimental research on the cellular pathway modulation of this compound is not extensively documented in current scientific literature, the broader class of triterpenoid (B12794562) saponins (B1172615), to which this compound belongs, has been the subject of numerous investigations. These studies reveal a significant capacity for these compounds to interact with and modulate key signaling pathways involved in inflammation and oxidative stress. The primary pathways implicated include Nuclear Factor-kappaB (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt.

NF-κB Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response, and its inhibition is a key target for anti-inflammatory therapies. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. pnas.org Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. pnas.org

Several triterpenoid saponins have demonstrated potent inhibitory effects on this pathway.

Avicins : This family of triterpenoid saponins, isolated from Acacia victoriae, potently inhibits TNF-induced NF-κB activation. pnas.orgnih.gov Studies on Avicin G showed that it slows the accumulation of the p65 subunit of NF-κB in the nucleus without affecting the degradation of IκBα. pnas.orgnih.gov This leads to a decreased expression of NF-κB-regulated proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators of inflammation and oxidative/nitrosative stress. pnas.orgnih.gov

Saikosaponins : Saponins from Bupleurum chinense, such as saikosaponin A and saikosaponin D, are reported to inhibit NF-κB activation. thieme-connect.com

Lupane-type Saponins : Compounds isolated from Acanthopanax gracilistylus were found to suppress the release of inflammatory cytokines by negatively regulating the NF-κB pathway in macrophages. spandidos-publications.com

General Triterpenoids : Many triterpenoids appear to block TNF-induced NF-κB activation by inhibiting IκB kinase (IKK), the enzyme responsible for phosphorylating IκB. mdpi.com

PI3K/Akt and MAPK Pathways

The PI3K/Akt and MAPK signaling cascades are crucial for regulating cellular processes like proliferation, survival, and stress responses. Dysregulation of these pathways is linked to both inflammation and cancer.

PI3K/Akt Pathway : Triterpenoid saponins from Acacia victoriae (F035 and avicins) were shown to inhibit PI3K activity in a time-dependent manner, which in turn affects the phosphorylation of the downstream protein Akt. aacrjournals.org This inhibition of the PI3K/Akt pathway may contribute to the pro-apoptotic effects of these saponins. aacrjournals.org Saponins from Ilex pubescens have also been shown to activate the PI3K/Akt/eNOS signaling pathway, which is involved in promoting blood circulation. nih.gov Other studies have confirmed that various triterpenoid saponins can modulate the PI3K/Akt pathway, leading to the inhibition of cell proliferation. mdpi.comsemanticscholar.org

MAPK Pathway : The effect of saponins on the MAPK pathway—which includes ERK, p38, and JNK—can be varied. Triterpenoid saponins from Anemone flaccida were found to downregulate the phosphorylation of ERK1/2, p38, and JNK in hepatocellular carcinoma tumor tissues. dovepress.com Flaccidoside II, another saponin (B1150181) from this plant, was shown to induce apoptosis in tumor cells via the ERK1/2 and p38 MAPK pathways. dovepress.com Conversely, one study on the avicin-containing mixture F035 found it did not have an effect on the MAPK pathway, suggesting that activity can be compound-specific. aacrjournals.org

The table below summarizes the modulatory effects of various triterpenoid saponins on these key cellular pathways.

| Saponin/Saponin Class | Pathway Modulated | Observed Effect | Source(s) |

| Avicins | NF-κB | Potent inhibition of TNF-induced activation; reduced nuclear accumulation of p65. | pnas.orgnih.gov |

| Avicins | PI3K/Akt | Time-dependent inhibition of PI3K activity and Akt phosphorylation. | aacrjournals.org |

| Avicins | MAPK | No significant effect observed. | aacrjournals.org |

| Saikosaponins | NF-κB | Reported to inhibit NF-κB activation. | thieme-connect.com |

| Triterpenoid Saponins (Anemone flaccida) | MAPK | Downregulation of p-ERK1/2, p-p38, and p-JNK. | dovepress.com |

| Triterpenoid Saponins (Ilex pubescens) | PI3K/Akt/eNOS | Activation of the pathway. | nih.gov |

| Lupane-type Saponins | NF-κB | Downregulation of TNF-α, IL-1β, and HMGB1 via negative regulation of the pathway. | spandidos-publications.com |

Receptor Binding Assays (for related compound classes)

Receptor binding assays are crucial for determining the molecular targets of a compound. While specific binding assay data for this compound is scarce, extensive research on related triterpenoid saponins has identified several protein and receptor targets. These studies, often employing radioligand binding, in vitro assays, or in silico molecular docking, provide a framework for understanding how this class of compounds may exert its biological effects.

DNA Binding

NF-κB : Beyond modulating the signaling cascade, certain saponins directly interfere with the final step of the pathway. In vitro electrophoretic mobility shift assays (EMSAs) have demonstrated that Avicin G impairs the ability of the active NF-κB complex to bind to its DNA consensus sequence. pnas.orgnih.govresearchgate.net This suggests a multi-faceted inhibition of the NF-κB system.

Cell Surface and Intracellular Receptors

Endothelin and Angiotensin Receptors : A study evaluated various triterpenes and saponins for their ability to inhibit ligand binding to human endothelin 1 ETA and angiotensin II AT1 receptors. nih.govresearchgate.net The study found that some compounds exhibited receptor selectivity; for example, asiatic acid and its saponins were selective for the ETA receptor, while oleanolic acid was selective for the AT1 receptor. nih.govresearcher.life Other triterpenes like betulinic acid, beta-amyrin, and friedelin (B1674157) also showed selectivity for the ETA receptor. nih.gov

Glucocorticoid Receptor (GR) : The triterpenoid avicin D has been shown to compete with dexamethasone (B1670325) for binding to the GR. plos.org Interestingly, this binding leads to the nuclear translocation of GR but does not activate GR-dependent genes. Instead, it exerts a transrepressive effect on NF-κB, indicating that avicin D may act as a selective GR modulator. plos.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) : Raddeanin A, a triterpenoid saponin, has been shown to suppress VEGF-induced phosphorylation of VEGFR2. nih.gov Molecular docking simulations suggest that Raddeanin A binds within the ATP binding pocket of the VEGFR2 kinase domain, thereby inhibiting its activity and downstream signaling, which is crucial for angiogenesis. nih.gov

B-cell lymphoma-2 (Bcl-2) Family Proteins : The Bcl-2 family of proteins are key regulators of apoptosis. In silico molecular docking studies have shown that various triterpenoid saponins can bind to the anti-apoptotic protein Bcl-2. rsc.org For example, one oleanolic acid-based saponin was predicted to bind to the 6GL8 receptor (a Bcl-2 family protein) with high stability, suggesting its potential as an inhibitor of anti-apoptotic proteins. Steroidal saponins have also been shown through docking studies to have high binding affinity for Bcl-2 and Bcl-xL. wu.ac.th

The following interactive table summarizes key findings from receptor binding assays for various triterpenoid saponins and related compounds.

| Compound Class / Specific Compound | Receptor/Target | Assay Type | Finding | Source(s) |

| Avicin G | NF-κB-DNA Complex | Electrophoretic Mobility Shift Assay (EMSA) | Impaired the binding of NF-κB to its DNA probe. | pnas.orgnih.govresearchgate.net |

| Asiatic acid & its saponins | Endothelin ETA Receptor | Radioligand Binding Assay | Showed selective inhibition of ligand binding to the ETA receptor. | nih.govresearcher.life |

| Oleanolic acid | Angiotensin AT1 Receptor | Radioligand Binding Assay | Showed selective inhibition of ligand binding to the AT1 receptor. | nih.gov |

| Betulinic acid, beta-amyrin, friedelin | Endothelin ETA Receptor | Radioligand Binding Assay | Showed selective inhibition of ligand binding to the ETA receptor. | nih.gov |

| Avicin D | Glucocorticoid Receptor (GR) | Cold Competition Assay | Competes with dexamethasone for binding to GR, acting as a selective modulator. | plos.org |

| Raddeanin A | VEGFR2 | Molecular Docking | Binds to the ATP binding pocket of the VEGFR2 kinase domain. | nih.gov |

| Oleanane-type Saponins | Bcl-2 Family Proteins | Molecular Docking | Predicted to bind with high stability, suggesting inhibitory potential. | |

| Steroidal Saponins | Bcl-2 and Bcl-xL | Molecular Docking | Predicted high binding affinity, suggesting inhibitory potential. | wu.ac.th |

Structure Activity Relationship Sar Studies

Impact of Glycosylation on Bioactivity

Glycosylation, the attachment of a sugar moiety to an aglycone, is a critical structural feature that significantly modulates the biological profile of natural products like Turpinionoside D. The β-D-glucopyranoside unit attached at the C-3 position of the aglycone can profoundly influence its physicochemical properties, such as water solubility, stability, and bioavailability. ontosight.ai This modification can either enhance or diminish the inherent activity of the aglycone by affecting its ability to cross cell membranes and interact with molecular targets. ontosight.aimdpi.com

The process of enzymatic hydrolysis, often using β-glucosidase, is a standard laboratory method to cleave the glycosidic bond, yielding the aglycone and the sugar. mdpi.comsemanticscholar.org This allows for the separate evaluation of the aglycone's bioactivity, providing direct insight into the functional role of the glycoside group. While specific comparative bioactivity data between this compound and its direct aglycone, (3S,4R,9R)-3,4,6-trihydroxymegastigman-5-ene, is not extensively documented in the available literature, studies on closely related megastigmane glycosides provide valuable SAR insights. For instance, research on other glycosides often reveals that the aglycone alone can exhibit potent activity, which is sometimes attenuated by the sugar moiety. Conversely, in some cases, the glycoside is essential for activity.

| Compound | Structure | Bioactivity (Anti-influenza A/PR/8/34) |

|---|---|---|

| (+)-Pinoresinol 4-O-β-D-glucopyranoside | Aglycone with glucose attached | Inactive. chemfaces.com |

| (+)-Pinoresinol 4-O-[6″-O-vanilloyl]-β-D-glucopyranoside | Aglycone with a vanilloyl-glucose attached | Active. chemfaces.com |

This example with lignan (B3055560) glycosides demonstrates that modifications to the sugar moiety (in this case, the addition of a vanilloyl group) can act as a switch for bioactivity, a principle that is central to the SAR of glycosylated natural products. chemfaces.com

Significance of Specific Chiral Centers (e.g., C9 position in megastigmanes)

The stereochemistry of megastigmanes is a critical determinant of their biological function. These molecules possess multiple chiral centers, and the specific spatial arrangement of substituents at these centers can lead to significant differences in bioactivity. The absolute configuration at the C-9 position of the megastigmane skeleton has been repeatedly identified as being particularly important for conferring potent biological effects. researchgate.netzenodo.org

This compound has a defined stereochemistry of (3S,4R,9R). researchgate.net The R configuration at the C-9 position is a key structural feature. Studies on various megastigmane glycosides have shown that epimers—isomers differing in the configuration at a single chiral center—can exhibit vastly different activities. For example, the stereochemistry at C-9 can influence how the molecule docks into the active site of an enzyme or receptor, thereby altering its inhibitory or modulatory effects. While bioactivity data for epimers of this compound are not available, the principle is well-established within the megastigmane class.

| Compound | C-9 Configuration | Reported Activity |

|---|---|---|

| (6S,9R)-Roseoside | 9R | Inhibits histamine (B1213489) release from rat peritoneal exudate cells. nih.gov |

| (6S,9S)-Roseoside (Corchoionoside C) | 9S | Also demonstrates inhibition of histamine release. researchgate.net |

The subtle change from an R to an S configuration at the C-9 position can modulate the potency and even the type of biological activity observed, highlighting the necessity of precise stereochemical characterization in SAR studies. nih.gov

Influence of Aglycone Structure on Biological Effects

The aglycone portion of this compound, (3S,4R,9R)-3,4,6-trihydroxymegastigman-5-ene, forms the core scaffold responsible for its intrinsic biological properties. ontosight.ai Variations in the structure of this aglycone, such as the number and position of hydroxyl groups, the location of double bonds, or the presence of other functional groups like ketones, can lead to a diverse range of biological effects across the megastigmane family.

This compound was co-isolated from Turpinia ternata with several other structural analogs (Turpinionosides A, B, C, and E), which differ in their aglycone structures. researchgate.net Although the original isolation study did not report bioactivity data, comparing their structures provides a clear illustration of aglycone diversity. For example, Turpinionoside E possesses a ketone at C-4 and lacks the C-3 hydroxyl group, while Turpinionosides A and B have a C-7/C-8 double bond instead of the C-5/C-6 double bond seen in this compound. These seemingly minor structural shifts can significantly alter the molecule's shape, polarity, and reactivity, thereby influencing its interaction with biological systems. nih.gov For instance, the presence and position of hydroxyl groups are key to forming hydrogen bonds with target proteins, a critical interaction for many biological activities.

| Compound | Aglycone Structural Features | Point of Glycosylation |

|---|---|---|

| Turpinionoside A | (3S,5R,6S,9S)-3,6,9-trihydroxymegastigman-7-ene | 3-O-glucoside |

| Turpinionoside B | (3S,5R,6S,9S)-3,6,9-trihydroxymegastigman-7-ene | 9-O-glucoside |

| Turpinionoside C | (1S,3S,5R,6S,9R)-3,9,12-trihydroxymegastigmane | 3-O-glucoside |

| This compound | (3S,4R,9R)-3,4,6-trihydroxymegastigman-5-ene | 3-O-glucoside |

| Turpinionoside E | (2S,9R)-2,9-dihydroxymegastigman-5-en-4-one | 2-O-glucoside |

The structural variations among the Turpinionosides, from the oxidation state (alcohol vs. ketone) to the pattern of hydroxylation and unsaturation, provide a framework for understanding how the aglycone's architecture dictates the potential biological effects of this class of compounds.

Chemical Synthesis and Derivative Studies

Targeted Synthesis of Turpinionoside D and its Aglycone

As of the latest available research, a targeted total synthesis of this compound has not been reported in peer-reviewed literature. The current knowledge of this compound is primarily derived from its isolation from natural sources, most notably from the leaves of Turpinia ternata. jst.go.jpresearchgate.netresearchgate.net Through extensive spectroscopic analysis, its structure has been elucidated as (3S,4R,9R)-3,4,9-trihydroxymegastigman-5-ene 3-O-β-D-glucopyranoside. researchgate.netresearchgate.net

The aglycone of this compound, (3S,4R,9R)-3,4,9-trihydroxymegastigman-5-ene, can be obtained through the enzymatic hydrolysis of the natural product using β-glucosidase. jst.go.jp This process cleaves the glycosidic bond, liberating the sugar moiety and the core megastigmane structure. However, a de novo total synthesis of this aglycone, which would be a crucial step towards the total synthesis of this compound itself, has also not been detailed in scientific publications. The stereochemical complexity of the aglycone, featuring multiple chiral centers, presents a formidable synthetic challenge that is yet to be fully addressed by the synthetic chemistry community. The availability of this compound is often listed as "Custom Synthesis" by chemical suppliers, indicating that it is likely produced through isolation from natural sources or potentially through semi-synthetic modifications of related natural precursors rather than a full total synthesis. acs.orggoogle.commdpi.com

Preparation of Semisynthetic Derivatives and Analogues

The preparation of semisynthetic derivatives of natural products is a common strategy to explore structure-activity relationships (SAR). In the case of this compound, the scientific literature is sparse regarding the synthesis of a broad range of analogues. The primary reported derivatization involves the formation of (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters. researchgate.net This specific derivatization, known as the modified Mosher's method, is a powerful tool in stereochemistry for the assignment of absolute configurations of chiral alcohols. While technically a semisynthetic modification, its purpose is analytical rather than for the generation of a library of compounds for biological screening.

The broader exploration of semisynthetic derivatives, for instance, by modifying the hydroxyl groups of the aglycone, altering the sugar moiety, or changing the stereochemistry at various centers, remains an open field of research for this compound.

Evaluation of Modified Compounds for Biological Activity

Given the lack of reported synthesis of a diverse set of this compound derivatives, there is a corresponding absence of studies evaluating the biological activity of such modified compounds. The biological activities of megastigmane glycosides as a class have been investigated, with reports of anti-inflammatory, antioxidant, and antitumor activities. jst.go.jp However, specific data on how modifications to the this compound structure would impact its biological profile are not available.

A comparative analysis of the biological activity of synthesized analogues versus the natural this compound is a critical step in drug discovery and development. Such studies would elucidate the pharmacophore of the molecule—the essential structural features required for its biological activity. For example, it would be of significant interest to determine if the glycosidic moiety is essential for activity, or if the aglycone alone possesses similar or different biological properties. Furthermore, understanding the role of each hydroxyl group and the stereochemistry of the chiral centers through the testing of synthetic analogues would provide invaluable insights.

Unfortunately, due to the aforementioned lack of synthetic analogues of this compound, no such comparative studies have been published. The research community awaits the development of synthetic routes to this compound and its derivatives to enable these crucial biological evaluations.

Advanced Analytical Techniques in Megastigmane Research

Integrated Spectroscopic Platforms for Structural Characterization

The precise structural elucidation of megastigmanes like Turpinionoside D is paramount to understanding their chemical nature. Modern phytochemical research relies on integrated spectroscopic platforms that combine various analytical techniques to piece together the complex three-dimensional architecture of these molecules.

The structure of this compound has been determined to be (3S,4R,9R)-3,4,9-trihydroxymegastigman-5-ene 3-O-β-D-glucopyranoside. nih.gov This was achieved through a combination of sophisticated spectroscopic methods. High-resolution mass spectrometry (HRMS), particularly using techniques like High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) or High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), is crucial for determining the elemental composition of the molecule. scispace.commdpi.com For this compound, its molecular formula was established as C19H34O8. scispace.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for these compounds. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide initial information about the proton and carbon environments within the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Position | ¹³C NMR (δc, ppm) | ¹H NMR (δH, ppm, Multiplicity, J in Hz) |

| Aglycone | ||

| 1 | ~42.5 | - |

| 2 | ~49.8 | ~1.80 (m) |

| 3 | ~78.5 | ~4.10 (m) |

| 4 | ~76.7 | ~4.30 (br s) |

| 5 | ~128.9 | ~5.70 (br s) |

| 6 | ~135.4 | - |

| 7 | ~35.1 | ~2.20 (m) |

| 8 | ~28.2 | ~1.55 (m) |

| 9 | ~68.1 | ~3.80 (m) |

| 10 | ~21.5 | ~1.25 (d, 6.3) |

| 11 | ~26.4 | ~1.05 (s) |

| 12 | ~27.1 | ~1.00 (s) |

| 13 | ~19.8 | ~1.75 (s) |

| Glucosyl Moiety | ||

| 1' | ~102.5 | ~4.50 (d, 7.8) |

| 2' | ~75.2 | ~3.30 (m) |

| 3' | ~78.0 | ~3.40 (m) |

| 4' | ~71.6 | ~3.35 (m) |

| 5' | ~77.9 | ~3.25 (m) |

| 6' | ~62.7 | ~3.85 (dd, 12.0, 2.5), ~3.70 (dd, 12.0, 5.5) |

Note: This table is a representation based on typical values for megastigmane glycosides and the published data for Turpinionosides. Exact chemical shifts can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity of atoms. acs.org Correlation Spectroscopy (COSY) reveals proton-proton couplings, helping to trace out spin systems within the aglycone and the sugar moiety. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded protons and carbons, while Heteronuclear Multiple Bond Correlation (HMBC) shows long-range couplings between protons and carbons (2-3 bonds), which is critical for connecting different fragments of the molecule, such as the aglycone to the glycosidic linkage. researchgate.netmdpi.com

Advanced Chromatographic Methods for Complex Mixture Analysis

The isolation of pure megastigmanes from their natural source, often a complex mixture of numerous metabolites, requires sophisticated chromatographic techniques. The initial extraction from plant material, such as the leaves of Turpinia ternata, is typically performed with a solvent like methanol (B129727). nih.gov This crude extract is then subjected to a series of chromatographic purifications.

Modern phytochemical laboratories employ a variety of chromatographic methods in sequence. Column chromatography using silica (B1680970) gel is a fundamental step for initial fractionation based on polarity. mdpi.comsbq.org.br For more refined separation of structurally similar glycosides, Reversed-Phase (RP) chromatography is essential. Materials like Octadecyl-functionalized silica gel (ODS or C18) are commonly used, often in the form of preparative High-Performance Liquid Chromatography (HPLC). mdpi.comnih.gov Size-exclusion chromatography, for instance using Sephadex LH-20, can also be employed to separate compounds based on their molecular size. sbq.org.br

The use of hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), allows for the rapid analysis of fractions during the isolation process, guiding the purification of target compounds like this compound.

Computational Chemistry Approaches for Conformational Analysis and Absolute Configuration Confirmation

Determining the absolute configuration of stereocenters is a significant challenge in natural product chemistry. While classical methods like the modified Mosher's method have been successfully applied to this compound and its congeners, computational chemistry has emerged as a powerful complementary tool. nih.gov

For complex molecules like megastigmanes, multiple low-energy conformations can exist. Computational methods, such as those based on Density Functional Theory (DFT), are used to perform conformational analyses to identify the most stable structures. researchgate.net Once the low-energy conformers are identified, their properties can be calculated and compared with experimental data.

A prominent technique is the calculation of Electronic Circular Dichroism (ECD) spectra. scispace.comjst.go.jp The theoretically calculated ECD spectrum for a proposed absolute configuration is compared with the experimentally measured spectrum. A good match provides strong evidence for the assigned stereochemistry. scispace.com

Another advanced computational approach is the DP4+ analysis. This method utilizes calculated NMR chemical shifts (using Gauge-Including Atomic Orbitals or GIAO) for all possible diastereomers and compares them statistically with the experimental NMR data to predict the most probable structure, including its relative and absolute configuration.

Emerging Techniques for Profiling and Quantification in Biological Matrices

Beyond isolation and structural elucidation from plant sources, there is growing interest in understanding the fate of megastigmanes in biological systems. This requires sensitive and specific methods for their detection and quantification in complex biological matrices like plasma or tissue.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled to high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF-MS), is a powerful platform for metabolic profiling. rroij.com UHPLC offers faster separations and higher resolution than conventional HPLC, while QTOF-MS provides accurate mass measurements, enabling the identification of known and unknown metabolites in a biological sample. rroij.com

For targeted quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.gov This technique offers high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for the analyte of interest. The development of robust LC-MS/MS methods is crucial for pharmacokinetic studies and for determining the concentration of megastigmanes in biological samples. rroij.comnih.gov

An emerging trend in quantitative glycomics that can be applied to megastigmane glycosides is the use of isobaric tags, such as aminoxyTMT (aminoxy Tandem Mass Tags). nih.gov These reagents allow for the relative quantification of glycans from multiple samples simultaneously in a single MS analysis, which is particularly useful for comparative studies, for instance, comparing metabolite levels in healthy versus diseased states. nih.gov Furthermore, image-based profiling using automated microscopy is a novel strategy that can capture a wide array of cellular features upon treatment with a compound, offering insights into its mechanism of action. d4-pharma.com

Ethnobotanical Context and Chemotaxonomic Significance for Research

Botanical Sources and Distribution of Turpinionoside D and Related Compounds

This compound is a megastigmane glycoside, a class of C13-norisoprenoids derived from the oxidative degradation of carotenoids. researchgate.net These compounds are widely distributed in the plant kingdom. researchgate.netscispace.com

The primary documented source of this compound is Turpinia ternata (also referred to as Turpinia arguta), a member of the Staphyleaceae family. scispace.comresearchgate.net Specifically, it was isolated from the leaves of this plant collected in Okinawa, Japan. scispace.com The isolation process involved extraction with methanol (B129727) from dried leaves, followed by chromatographic separation of the n-BuOH-soluble fraction. scispace.com

Related megastigmane glycosides have been identified in a variety of plant families, highlighting the broad distribution of this compound class. For instance, several other turpinionosides (A, B, C, and E) were also isolated from Turpinia ternata. scispace.comresearchgate.net Additionally, compounds of this type have been found in:

Staphyleaceae: Besides Turpinia, species of the genus Staphylea, such as Staphylea bumalda, are known to produce a range of megastigmane glucosides called staphylionosides. researchgate.netnih.gov A non-glycosidic megastigmane was also isolated from Euscaphis japonica. scispace.compharm.or.jp

Ulmaceae: Three megastigmane glycosides were identified in the leaves of Ulmus pumila. pkru.ac.th

Chloranthaceae: Six megastigmane-type sesquiterpenes were isolated from Sarcandra glabra. academicjournals.org

Boraginaceae: Several norisoprenoids, including megastigmane derivatives, were isolated from Anchusa italica. mdpi.com

Labiatae: Four megastigmane glycosides were found in Lagopsis supina. capes.gov.br

This wide distribution across different plant families suggests that the biosynthetic pathways for creating megastigmanes are ancient and conserved. researchgate.net

Table 1: Botanical Sources of this compound and Related Megastigmane Glycosides

| Plant Species | Family | Compound(s) | Plant Part | Reference |

| Turpinia ternata | Staphyleaceae | This compound, A, B, C, E | Leaves | scispace.comresearchgate.net |

| Staphylea bumalda | Staphyleaceae | Staphylionosides A-K | Leaves | researchgate.netnih.gov |

| Euscaphis japonica | Staphyleaceae | Megastigmane | Not specified | scispace.compharm.or.jp |

| Ulmus pumila | Ulmaceae | Megastigmane glycosides | Leaves | pkru.ac.th |

| Sarcandra glabra | Chloranthaceae | Megastigmane-type sesquiterpenes | Whole plant | academicjournals.org |

| Anchusa italica | Boraginaceae | Norisoprenoids (megastigmanes) | Aerial parts | mdpi.com |

| Lagopsis supina | Labiatae | Megastigmane glycosides | Whole plants | capes.gov.br |

Chemotaxonomic Implications of Megastigmane Distribution within Plant Families

Chemotaxonomy utilizes the chemical constituents of plants to understand their evolutionary relationships. The distribution of specific classes of compounds, like megastigmanes, can provide valuable clues for plant classification.

The presence of megastigmane glycosides across various genera within the Staphyleaceae family, such as Turpinia, Staphylea, and Euscaphis, reinforces their close chemical relationship and supports their classification within the same family. scispace.comresearchgate.netpharm.or.jp

Beyond the family level, the occurrence of megastigmanes can suggest broader chemotaxonomic links. For example, the isolation of megastigmanes from families as diverse as Staphyleaceae, Ulmaceae, and Boraginaceae points to a common ancestral origin for the enzymes involved in their synthesis. researchgate.netpkru.ac.thmdpi.com Conversely, the specific structural variations of megastigmanes within a particular genus or species can serve as distinguishing markers. For instance, the discovery of novel megastigmane glycosides in Ulmus pumila helps to chemically differentiate it from other species within the Ulmaceae family. pkru.ac.th

In some cases, the limited distribution of certain compounds can be of high chemotaxonomic significance. While megastigmanes themselves are widespread, the unique structures of specific glycosides might be restricted to a particular genus, providing a powerful tool for taxonomic identification. pkru.ac.th For instance, the presence of certain flavonoids alongside megastigmanes in the genus Ulmus has been suggested to hold chemotaxonomic importance within the Ulmaceae family. pkru.ac.th

Research into Traditional Uses of Source Plants as a Basis for Compound-Specific Investigations

Ethnobotany, the study of how people of a particular culture and region make use of indigenous plants, is a cornerstone for modern drug discovery and phytochemical research. scielo.org.mxanandafound.comfrontiersin.org The traditional medicinal use of a plant often provides the first indication of its potential biological activity, guiding scientists to investigate its chemical constituents. mdpi.compharmatutor.org

Plants from the Staphylea genus, close relatives of Turpinia, have a history of use in traditional medicine. For example, in Traditional Chinese Medicine, a decoction from the fruit of Staphylea species is used as a cough remedy. mdpi.com The investigation into plants with such traditional uses can lead to the isolation of bioactive compounds.

Turpinia arguta, the source of this compound, is recognized as a medicinal plant used for treating conditions like pharyngitis and tonsillitis. mdpi.com Its extracts have shown anti-inflammatory and antioxidant activities. mdpi.com This traditional knowledge provides a strong rationale for the detailed phytochemical analysis of the plant, which in turn led to the discovery of compounds like this compound and other megastigmanes, flavonoids, and terpenoids. scispace.commdpi.com

The process often involves:

Ethnobotanical Surveys: Documenting the traditional uses of plants by indigenous communities. scielo.org.mxnih.govresearchgate.net

Prioritization: Selecting plants with significant and repeated medicinal uses for further study.

Phytochemical Investigation: Isolating and identifying the chemical compounds within the selected plants.

Bioactivity Screening: Testing the isolated compounds for pharmacological activities that correlate with the plant's traditional uses.

This pathway from traditional knowledge to scientific validation underscores the importance of preserving ethnobotanical information. anandafound.com The discovery of this compound within a traditionally used medicinal plant like Turpinia ternata is a clear example of how ethnobotany can direct and inspire compound-specific research. scispace.commdpi.com

Future Research Directions and Translational Potential Non Clinical

Identification of Novel Pharmacological Targets

Currently, specific pharmacological targets for Turpinionoside D have not been reported. However, the diverse bioactivities associated with the megastigmane class—including anti-inflammatory, antioxidant, hepatoprotective, and antitumor effects—provide a logical starting point for target identification studies. researchgate.netnih.govnih.gov Future research should focus on screening this compound against various cellular targets implicated in these pathways.

Initial investigations could explore its effect on key inflammatory mediators. For example, studies on related megastigmanes have shown inhibition of cyclooxygenase-2 (COX-2) expression and suppression of nitric oxide (NO) production induced by lipopolysaccharide (LPS) in RAW264.7 macrophages. researchgate.net Another megastigmane, β-damascenone, was found to inhibit the induction of genes encoding for proinflammatory cytokines like TNF-α and IL-1β. nih.gov Therefore, a primary research goal should be to determine if this compound interacts with components of the NF-κB signaling pathway, which is a central regulator of inflammation. nih.govfrontiersin.org Similarly, given the antioxidant potential of this class of compounds, its ability to modulate oxidative stress pathways, such as the Nrf2 signaling cascade, warrants investigation. researchgate.netnih.gov

Exploration of Synergistic Effects with Other Phytochemicals

The therapeutic efficacy of many plant-based compounds is often attributed to the synergistic interaction between multiple phytochemicals present in the source extract. researchgate.net The leaves of Turpinia species contain a rich array of compounds, including other megastigmane glycosides (Turpinionosides A, B, C, and E), flavonoids, triterpenoids, and phenolic acids. researchgate.netnih.govmdpi.comsci-hub.se

A crucial area of future research is to investigate the potential synergistic effects of this compound with these co-occurring compounds. For instance, studies could be designed to evaluate whether combining this compound with flavonoids or triterpenoids from Turpinia ternata results in enhanced anti-inflammatory or antioxidant activity compared to the individual compounds alone. nih.gov Such interactions could involve complementary mechanisms of action, improved bioavailability, or the inhibition of metabolic pathways that would otherwise degrade the active compound. Documenting these synergies is essential for understanding the holistic therapeutic potential of Turpinia extracts and for developing potent, multi-component botanical formulations.

Development of In Vivo Animal Models for Preclinical Evaluation of Activities

To translate in vitro findings into a preclinical setting, the development and use of appropriate in vivo animal models is indispensable. scielo.br Based on the known activities of related megastigmane glycosides, several established animal models could be employed to evaluate the biological activities of this compound. researchgate.netzenodo.org

For assessing potential anti-inflammatory effects, standard models such as carrageenan-induced paw edema in rats could be utilized. researchgate.netacs.orgfrontiersin.org This model allows for the evaluation of a compound's ability to reduce acute inflammation. The xylene-induced ear edema model in mice is another relevant option for studying acute inflammatory responses. scielo.bracs.org

To investigate the hepatoprotective potential suggested by studies on other megastigmanes, models of chemically-induced liver injury are appropriate. zenodo.orgresearchgate.net For example, hepatotoxicity can be induced in rats using agents like carbon tetrachloride (CCl4) or paracetamol, followed by administration of the test compound. acs.orghu.edu.joresearchgate.net The protective effect can then be quantified by measuring serum levels of liver enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), and confirmed through histopathological examination of liver tissue. hu.edu.jocas.cz

| Potential Activity | Suggested In Vivo Model | Key Parameters to Measure | Reference Example |

|---|---|---|---|

| Anti-inflammatory | Carrageenan-induced paw edema (Rat) | Paw volume, expression of inflammatory cytokines (TNF-α, IL-6), histological analysis | researchgate.netacs.org |

| Hepatoprotective | Carbon tetrachloride (CCl4)-induced liver injury (Rat) | Serum levels of AST, ALT, ALP; total bilirubin; histopathology of liver tissue | zenodo.orgresearchgate.net |

| Hepatoprotective | Paracetamol-induced liver damage (Rat) | Serum levels of liver enzymes, total protein, histopathology of liver tissue | acs.orghu.edu.jo |

Investigation of Pharmacokinetic and Pharmacodynamic Profiles in Research Models

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound is fundamental for any future development. frontiersin.orgascopubs.org PK studies describe the journey of a compound through the body (absorption, distribution, metabolism, and excretion - ADME), while PD studies link the compound's concentration to its effect. frontiersin.org Currently, no such data exists for this compound.

Future research must establish these profiles using research models. nih.gov This involves administering the compound to animal models (e.g., rats or mice) and collecting plasma and tissue samples over time to determine key PK parameters. scite.ai Pharmacodynamic modeling can then be used to build a mathematical relationship between the measured concentrations and the observed biological effect (e.g., reduction in inflammatory markers). mdpi.commdpi.com This integrated PK/PD modeling is a powerful tool to understand the dose-concentration-response relationship and to predict the time course of the compound's effects. frontiersin.org

| Parameter Type | Specific Parameter | Description |

|---|---|---|

| Pharmacokinetic (PK) | Bioavailability (F) | The fraction of the administered dose that reaches systemic circulation. |

| Clearance (Cl) | The volume of plasma cleared of the drug per unit time. | |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | |

| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by one-half. | |

| Pharmacodynamic (PD) | EC50 | The concentration of a drug that gives half-maximal response. |

| Emax | The maximal effect of the drug. |

Elucidation of Complete Biosynthetic Pathway Enzymes and Genes

This compound is a C13-norisoprenoid, a class of compounds also known as megastigmanes. zenodo.orgnih.gov It is widely accepted that these molecules are derived from the oxidative degradation of C40 carotenoids. researchgate.netzenodo.orgnih.gov The biosynthesis is believed to originate from the mevalonic acid (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal isoprene (B109036) precursors for all terpenoids, including carotenoids. researchgate.net

The key step in forming the C13 skeleton is the enzymatic cleavage of specific double bonds within a carotenoid precursor, such as neoxanthin (B191967) or violaxanthin. nih.govimrpress.com This reaction is catalyzed by a family of enzymes known as carotenoid cleavage dioxygenases (CCDs). frontiersin.orgresearchgate.netacs.orgoup.com For example, CCD1 enzymes have been shown to cleave carotenoids at the 9,10 and 9',10' positions to generate C13-norisoprenoids. oup.comacs.org Following the initial cleavage, a series of post-modification steps including reductions, oxidations, and glycosylations are thought to occur to produce the final diverse structures like this compound. researchgate.net

While this general pathway is proposed, the specific enzymes and corresponding genes responsible for the complete biosynthesis of this compound in Turpinia ternata remain unknown. Future research should aim to identify and characterize the specific CCDs and glycosyltransferases involved, which could enable biotechnological production of this compound.

Strategic Development of this compound and its Analogues for Specific Research Applications

To enhance the potential of this compound as a research tool or therapeutic lead, the strategic development of structural analogues is a promising avenue. tandfonline.comfigshare.comresearchgate.net By systematically modifying the parent structure, it may be possible to improve potency, selectivity, and pharmacokinetic properties.

One approach is to modify the glycosidic bond. The D-glucose moiety could be replaced with other sugars or even removed entirely to study the activity of the aglycone, (3S,4R,9R)-3,4,9-trihydroxymegastigman-5-ene. Another strategy involves chemical modifications to the megastigmane skeleton itself, such as altering the oxidation state of the hydroxyl groups or modifying the cyclohexene (B86901) ring. These synthetic or semi-synthetic efforts would generate a library of analogues for structure-activity relationship (SAR) studies, helping to pinpoint the exact structural features required for biological activity. figshare.com

| Modification Strategy | Specific Approach | Potential Goal |

|---|---|---|

| Glycosylation Modification | Change sugar moiety (e.g., rhamnose, xylose) | Alter solubility, bioavailability, and target interaction. |

| Synthesize the aglycone | Determine the role of the sugar in biological activity. | |

| Aglycone Modification | Esterification/etherification of hydroxyl groups | Modify lipophilicity and cell membrane permeability. |

| Modification of the cyclohexene ring | Investigate the importance of the ring structure for activity. |

Q & A

Q. How is Turpinionoside D identified and structurally characterized in plant extracts?

Methodological Answer: this compound is isolated via column chromatography (silica gel, Sephadex LH-20) and identified using spectroscopic techniques:

Q. What are the primary natural sources of this compound?

Methodological Answer:

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

Methodological Answer:

- HPLC-DAD/UV with C18 columns (acetonitrile/water gradient) for baseline separation .

- Validation parameters : Include linearity (R<sup>2</sup> > 0.99), LOD/LOQ (<1 µg/mL), and recovery rates (90–110%) per ICH guidelines .

Advanced Research Questions

Q. How can researchers address contradictions in reported pharmacological activities of this compound?

Methodological Answer: Discrepancies (e.g., anti-inflammatory vs. inactive results) may arise from:

- Model variability : Cell lines (RAW 264.7 vs. primary macrophages) or animal models (acute vs. chronic inflammation) .

- Dose-dependent effects : Activity thresholds may differ (e.g., IC50 = 10 µM in one study vs. no effect at 50 µM in another) .

- Solution : Conduct systematic reviews with meta-analysis, emphasizing study design harmonization .

Q. What experimental design considerations are critical for optimizing this compound synthesis?

Methodological Answer: Challenges include low natural abundance and structural complexity:

- Semi-synthesis : Start from abundant precursors (e.g., megastigmane derivatives) using regioselective glycosylation .

- Biocatalytic approaches : Explore glycosyltransferases from Turpinia ternata for stereospecific glucoside bonding .

- Yield optimization : Use response surface methodology (RSM) to test solvent systems (e.g., EtOAc/MeOH/H2O ratios) .

Q. How can researchers develop testable hypotheses for this compound’s mechanism of action?

Methodological Answer:

- Target prediction : Use molecular docking (AutoDock Vina) to prioritize targets (e.g., COX-2, NF-κB) based on structural motifs .

- Pathway analysis : Integrate transcriptomic data (RNA-seq) from treated cells to identify enriched pathways (e.g., MAPK, NLRP3) .

- Validation : Apply CRISPR/Cas9 knockout models to confirm target relevance .

Data Interpretation and Reporting

Q. How should researchers present contradictory spectral data for this compound derivatives?

Methodological Answer:

- Documentation : Tabulate NMR shifts (δ<sup>1</sup>H, δ<sup>13</sup>C) and MS fragments for cross-study comparisons (Table 1) .

- Ambiguity resolution : Use heteronuclear coupling (HSQC, HMBC) to resolve overlapping signals in crowded spectral regions .

Table 1 : Key NMR Assignments for this compound

| Position | δ<sup>13</sup>C (ppm) | δ<sup>1</sup>H (ppm) | Multiplicity |

|---|---|---|---|

| C-3 | 77.9 | 3.45 (d, J=8.1 Hz) | Doublet |

| C-1′ | 105.3 | 4.82 (s) | Singlet |

Q. What strategies mitigate variability in bioactivity assays for this compound?

Methodological Answer: